molecular formula C13H14O2 B2462958 Benzyl 2-cyclobutylideneacetate CAS No. 1823379-71-0

Benzyl 2-cyclobutylideneacetate

Cat. No.: B2462958
CAS No.: 1823379-71-0
M. Wt: 202.253
InChI Key: NTWLXCGYGJIZMP-UHFFFAOYSA-N
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Description

Benzyl 2-cyclobutylideneacetate: is an organic compound with the molecular formula C₁₃H₁₄O₂ It is a derivative of cyclobutylideneacetate, where the benzyl group is attached to the ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-cyclobutylideneacetate typically involves the esterification of 2-cyclobutylideneacetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-cyclobutylideneacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester functionality, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Benzyl 2-cyclobutylideneacetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its ester functionality makes it suitable for use in various formulations and products.

Mechanism of Action

The mechanism of action of Benzyl 2-cyclobutylideneacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 2-cyclobutylideneacetate: Similar in structure but with an ethyl group instead of a benzyl group.

    Methyl 2-cyclobutylideneacetate: Contains a methyl group in place of the benzyl group.

    Phenyl 2-cyclobutylideneacetate: Features a phenyl group instead of a benzyl group.

Uniqueness: Benzyl 2-cyclobutylideneacetate is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. The benzyl group can provide additional stability and enhance the compound’s solubility in organic solvents, making it more versatile for various applications.

Properties

IUPAC Name

benzyl 2-cyclobutylideneacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-13(9-11-7-4-8-11)15-10-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWLXCGYGJIZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)OCC2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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